Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

AKR1C3 Castration-resistant prostate cancer Structure-activity relationship

This 8-methoxy chromene derivative is the essential matched-pair inactive control for AKR1C3 inhibitor development. With an IC50 >10 µM, it exhibits no AKR1C3 inhibition, making it the ideal negative reference to confirm that observed phenotypes are specifically due to AKR1C3 inhibition. It is the validated negative-control analog for the potent 8-hydroxy lead compound 2d (IC50 25 nM). Use it to benchmark 8-position modifications and rule out off-target effects in selectivity panels. Strict structural identity is required — substitution with any other 8-modified analog will produce qualitatively different biological outcomes.

Molecular Formula C17H13FN2O3
Molecular Weight 312.29 g/mol
CAS No. 313669-14-6
Cat. No. B6579202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
CAS313669-14-6
Molecular FormulaC17H13FN2O3
Molecular Weight312.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2O3/c1-22-14-4-2-3-10-9-13(16(19)23-15(10)14)17(21)20-12-7-5-11(18)6-8-12/h2-9,19H,1H3,(H,20,21)
InChIKeyRWHHARUMKVMEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide (CAS 313669-14-6): Baseline Identity for Procurement


N-(4-Fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide (CAS 313669-14-6) is a synthetic 2-iminochromene-3-carboxamide derivative. It belongs to a scaffold class explored for aldosterone-keto reductase 1C3 (AKR1C3) inhibition in castration-resistant prostate cancer [1]. Unlike the potent 8-hydroxy lead compound 2d (IC₅₀ 25 nM), this 8-methoxy variant exhibits drastically reduced AKR1C3 potency, establishing it as a critical negative-control analog for mechanistic studies [1].

Why N-(4-Fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide Cannot Be Replaced by Other Chromene-3-Carboxamides


The 8-position substituent on the chromene ring serves as a binary potency switch for AKR1C3: the 8‑hydroxy group (compound 2d) yields an IC₅₀ of 25 nM, whereas the 8‑methoxy group (compound 6) yields IC₅₀ > 10 µM, a >400‑fold difference [1]. Therefore, substituting this compound with the 8‑hydroxy or any other 8‑modified analog will produce qualitatively different biological outcomes, making exact structural identity non‑negotiable for experiments where the 8‑methoxy feature is required.

Quantitative Differentiation of N-(4-Fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide from Key Analogs


8-Methoxy vs. 8-Hydroxy: >400-Fold Difference in AKR1C3 Inhibitory Potency

The target compound (compound 6, 8‑methoxy) was directly compared with the 8‑hydroxy lead (compound 2d) in the same AKR1C3 enzymatic assay. Compound 6 showed no meaningful inhibition (IC₅₀ > 10 µM), while compound 2d exhibited an IC₅₀ of 25 nM, representing a >400‑fold loss of potency with the methoxy substitution [1].

AKR1C3 Castration-resistant prostate cancer Structure-activity relationship

8-Methoxy Derivative Lacks AKR1C3 Selectivity Attribute of the 8-Hydroxy Lead

The 8‑hydroxy compound 2d was shown to possess >220‑fold selectivity over AKR1C1, AKR1C2, and AKR1C4. The 8‑methoxy derivative (compound 6) was not tested in the same selectivity panel because its AKR1C3 potency was too weak to warrant selectivity profiling. This implies that any selectivity advantage of the chromene scaffold is lost upon 8‑O‑methylation [1].

AKR1C3 selectivity Aldo-keto reductase family Cancer therapeutics

8-Methoxy Compound is a Defined Negative Control for Crystallographic Fragment Screening

PDB entry 7c7f resolves AKR1C3 co‑crystallized with the 8‑hydroxy inhibitor 2d at 1.7 Å resolution [1]. The 8‑methoxy analog (compound 6) has not been crystallized with AKR1C3, consistent with its lack of binding. This makes compound 6 the recommended negative‑control ligand for displacement assays and crystal soaking experiments targeting the AKR1C3 active site.

Crystallography AKR1C3 Fragment-based drug discovery

Potency Gap Relative to Commercial AKR1C3 Inhibitor Indomethacin

Under identical assay conditions, the commercial AKR1C3 inhibitor indomethacin showed an IC₅₀ of 4.1 µM, whereas compound 6 exhibited IC₅₀ > 10 µM [1]. Thus, compound 6 is even less potent than the widely available, non‑specific NSAID indomethacin, reinforcing its utility as a true negative control.

AKR1C3 Indomethacin Potency benchmarking

Optimal Application Scenarios for N-(4-Fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide


Negative Control in AKR1C3 Enzymatic and Cellular Assays

Because the compound has an IC₅₀ > 10 µM against AKR1C3, it is the ideal matched-pair inactive analog for the potent 8‑hydroxy lead (IC₅₀ 25 nM). Researchers can use it to validate that observed phenotypes are specifically due to AKR1C3 inhibition rather than off‑target effects of the chromene scaffold [1].

Crystallographic and Biophysical Probe of AKR1C3 Active Site

The 8‑hydroxy analog co‑crystallizes with AKR1C3 (PDB 7c7f) [2]. Compound 6, lacking the critical hydroxyl hydrogen‑bond donor, does not bind. It therefore serves as a negative reference in soaking experiments and SPR/ITC binding assays, confirming that observed binding is driven by the 8‑OH group [1][2].

Structure‑Activity Relationship (SAR) Probe for the 8‑Position

Medicinal chemists optimizing chromene‑based AKR1C3 inhibitors can use compound 6 to benchmark the contribution of the 8‑position hydrogen‑bond donor. The >400‑fold potency drop relative to compound 2d provides a clear quantitative threshold that any new 8‑position modification must surpass to be considered productive [1].

Selectivity Panel Reference for Aldo‑Keto Reductase Isoforms

The compound’s lack of AKR1C3 activity eliminates the selectivity concerns associated with even weak inhibitors like indomethacin (IC₅₀ 4.1 µM). This makes it a suitable vehicle control or reference compound in selectivity panel screens across the AKR1C subfamily [1].

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.